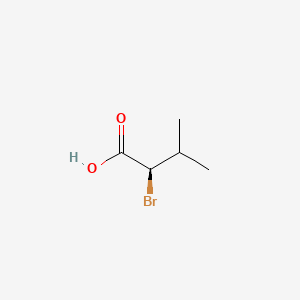

(R)-2-Bromo-3-methylbutyric acid

CAS No.: 76792-22-8

Cat. No.: VC1962168

Molecular Formula: C5H9BrO2

Molecular Weight: 181.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76792-22-8 |

|---|---|

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol |

| IUPAC Name | (2R)-2-bromo-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 |

| Standard InChI Key | UEBARDWJXBGYEJ-SCSAIBSYSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)O)Br |

| SMILES | CC(C)C(C(=O)O)Br |

| Canonical SMILES | CC(C)C(C(=O)O)Br |

| Boiling Point | 230.0 °C |

| Melting Point | 44.0 °C |

Introduction

Chemical Identity and Structural Characteristics

(R)-2-Bromo-3-methylbutyric acid is a chiral carboxylic acid with precise stereochemistry. The compound's basic chemical identifiers are summarized in the following table:

| Parameter | Information |

|---|---|

| CAS Number | 76792-22-8 |

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol |

| IUPAC Name | (2R)-2-bromo-3-methylbutanoic acid |

| Common Synonyms | (R)-2-Bromoisovaleric Acid, (R)-(+)-2-bromo-3-methylbutyric acid |

| InChI Key | UEBARDWJXBGYEJ-SCSAIBSYSA-N |

| SMILES Notation | CC(C)C@@HC(O)=O |

The compound features a carboxylic acid functional group that imparts acidic properties, allowing it to participate in various chemical reactions such as esterification and amidation. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in organic synthesis . The chirality of the molecule, indicated by the (R) designation, means it exists as one of two possible enantiomers, which can exhibit different biological activities and properties.

Structural Features

The stereochemical configuration at the 2-position (the carbon atom bonded to the bromine) is of particular importance, as it determines the compound's biological activity and reactivity in stereoselective reactions. The (R) configuration indicates a specific three-dimensional arrangement of atoms according to the Cahn-Ingold-Prelog priority rules.

Physical and Chemical Properties

(R)-2-Bromo-3-methylbutyric acid typically appears as a white to pale yellow crystalline powder . Its physical and chemical properties are crucial for understanding its behavior in various applications and are summarized in the following table:

The compound is soluble in polar solvents, including water and alcohols, though its solubility can be influenced by the presence of the bromine atom and the carboxylic acid group . This solubility profile makes it versatile for various chemical transformations and applications.

Applications and Uses

(R)-2-Bromo-3-methylbutyric acid has found applications across multiple scientific disciplines due to its unique structural and chemical properties.

Pharmaceutical and Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its stereochemical purity is essential for the development of enantiomerically pure drugs, which are increasingly important in modern pharmaceutical research. The specific stereochemistry can significantly impact the biological activity, efficacy, and safety profiles of the resulting drug compounds.

Chiral Building Blocks

As a chiral building block, (R)-2-Bromo-3-methylbutyric acid is valuable in the production of enantiomerically pure substances. This is particularly critical in pharmaceuticals where enantiomeric purity affects the efficacy and safety of drugs. The stereoselective synthesis of complex molecules often relies on such building blocks to establish the correct stereochemistry in the target compounds.

Biochemical Research

In biochemical investigations, (R)-2-Bromo-3-methylbutyric acid is used as a substrate for glutathione transferases . Researchers utilize this compound to study metabolic pathways and enzyme interactions, providing insights into biological processes and potential therapeutic targets.

Polymer Chemistry

The compound is employed in the formulation of specialized polymers, enhancing material properties for applications in coatings and adhesives. Its reactive functional groups allow for incorporation into polymer chains or as a modifier for existing polymers.

Agricultural Chemistry

Exploratory research has examined the potential use of (R)-2-Bromo-3-methylbutyric acid in developing agrochemicals, contributing to more effective pest control solutions. The specific stereochemistry may influence the biological activity against target pests while minimizing impact on non-target organisms.

Research Findings

Recent scientific investigations have expanded our understanding of (R)-2-Bromo-3-methylbutyric acid and its applications in various fields.

Structural Studies

Studies have focused on the structural elucidation of enantiopure and racemic forms of 2-bromo-3-methylbutyric acid. These investigations provide detailed insights into the crystallization and structural properties of the compound, which are crucial for understanding its behavior in different chemical environments and applications.

Synthetic Applications

(R)-2-Bromo-3-methylbutyric acid has been utilized in the synthesis of fructosyl peptides, demonstrating its utility in creating complex biomolecules. This application highlights the compound's value in creating biologically relevant molecules with precise stereochemistry.

| Supplier | Catalog Number | Purity | Package Size |

|---|---|---|---|

| TCI America | B40055G | ≥98.0% (GC,T) | 5 g |

| Various Suppliers | - | 96-98+% | 1g, 5g, 25g, 250mg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume